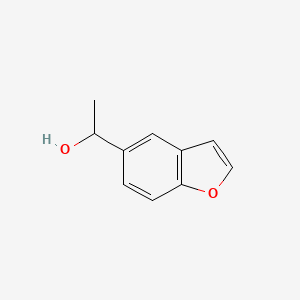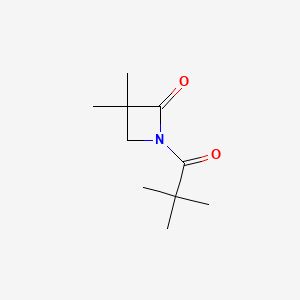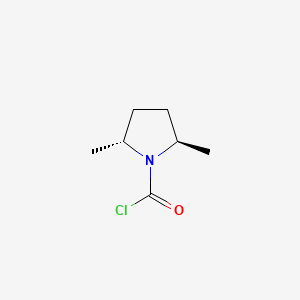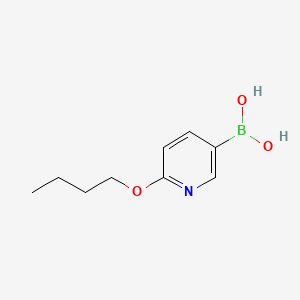
1-Bromopropane-1,1,2,2-d4
Vue d'ensemble
Description
1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is a compound with the linear formula CH3CD2CD2Br . It is a colorless liquid that is used as a solvent . The isotopic purity is 98 atom % D and the assay is 99% (CP). It has a boiling point of 71 °C and a melting point of -110 °C. The density is 1.397 g/mL at 25 °C .
Synthesis Analysis
1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid . The water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .
Molecular Structure Analysis
The molecular weight of this compound is 127.02 . The SMILES string representation is [2H]C([2H])©C([2H])([2H])Br . The InChI key is CYNYIHKIEHGYOZ-RRVWJQJTSA-N .
Chemical Reactions Analysis
The GC analysis of the product indicated 97.80 % NPB, 1.57 % IPB, 0.20 % dibromopropane on a GC area percent basis . Typically, the exit gas analysis had a reaction completion of greater than 99.5 %. The reactor yield is limited by the selectivity for NPB, typically 96.0-98.4 % .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a boiling point of 71 °C and a melting point of -110 °C . The density is 1.397 g/mL at 25 °C . It has a molar mass of 122.993 g·mol −1 .
Applications De Recherche Scientifique
Recherche sur le cancer
1-Bromopropane-1,1,2,2-d4 : a été utilisé dans des études portant sur la capacité des cellules cancéreuses colorectales à se régénérer . Les chercheurs ont découvert que les composés de bromopropane peuvent augmenter considérablement la formation de sphéroïdes dans les cellules cancéreuses et élever les niveaux de marqueurs des cellules souches cancéreuses. Cela suggère un rôle potentiel pour le This compound dans la recherche sur le cancer, en particulier pour comprendre les mécanismes de la capacité des cellules cancéreuses à se régénérer et de leur progression.
Applications industrielles comme solvant
Dans les milieux industriels, le This compound est utilisé comme solvant dans des mélanges pour le dégraissage à la vapeur et le nettoyage de surface . Ses propriétés le rendent adapté à la dissolution des huiles, des graisses et autres contaminants présents sur les pièces métalliques dans les procédés de fabrication.
Études d'impact environnemental
L'impact environnemental du composé a été évalué, en particulier son effet sur les espèces aquatiques et sédimentaires via des expositions aux eaux de surface et aux sédiments . Comprendre le devenir environnemental du This compound est essentiel à des fins réglementaires et pour garantir la sécurité écologique.
Synthèse pharmaceutique
This compound : sert d'intermédiaire dans la synthèse de produits pharmaceutiques . Son marquage isotopique stable est précieux pour suivre l'incorporation du composé aux différents stades du développement des médicaments et pour mener des études de métabolisme.
Chimie analytique
En chimie analytique, le This compound est utilisé comme étalon interne dans diverses méthodes chromatographiques et spectroscopiques . Sa pureté isotopique permet une quantification précise et un étalonnage de la méthode.
Recherche sur la sécurité et la manipulation
La recherche sur la manipulation sécuritaire et les limites d'exposition au This compound est essentielle pour la santé au travail . Les études se concentrent sur son profil toxicologique et le développement de mesures de sécurité pour protéger les travailleurs dans les industries où le composé est utilisé.
Études de biodégradation
La biodégradation du This compound et des composés apparentés est étudiée pour comprendre leur persistance dans l'environnement et leur potentiel de bioaccumulation . Ces études sont essentielles pour évaluer les risques environnementaux à long terme associés au composé.
Mécanisme D'action
Target of Action
1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of this compound are the substances or materials it is intended to dissolve or interact with in these applications.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .
Biochemical Pathways
In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .
Pharmacokinetics
It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
Result of Action
As a solvent, the primary result of the action of this compound is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of this compound as a solvent.
Safety and Hazards
1-Bromopropane-1,1,2,2-d4 is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . Occupational exposure to 1-BP has been linked to neurological illnesses . Animal studies show that 1-BP may also cause cancer and reproductive disorders .
Analyse Biochimique
Biochemical Properties
The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of this compound is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .
Temporal Effects in Laboratory Settings
It is known that this compound is well absorbed following ingestion, inhalation, or dermal exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to be dose-dependent . For instance, exposure to this compound has been found to induce dose-dependent neurotoxicity in female workers .
Metabolic Pathways
As mentioned earlier, the primary metabolic pathways of this compound in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)
![Cyanamide, [1-(3-pyridinyl)ethylidene]- (9CI)](/img/no-structure.png)
![5-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573357.png)


